molecular formula C18H23NO5 B1408378 1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid CAS No. 1708126-13-9

1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid

Cat. No.: B1408378
CAS No.: 1708126-13-9
M. Wt: 333.4 g/mol
InChI Key: GWTMKPRHZSHKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-[(tert-Butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid is a spirocyclic compound featuring a benzofuran moiety fused to a piperidine ring, with a tert-butoxycarbonyl (Boc) protective group and a carboxylic acid substituent. Its synthesis typically involves multistep procedures, including dianion alkylation and cyclization, as demonstrated in the synthesis of analogous spirocyclic oxindoles (e.g., 35% yield over eight steps without chromatography) . The Boc group enhances steric protection and stability, while the carboxylic acid enables hydrogen bonding and solubility modulation.

Properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3H-1-benzofuran-2,4'-piperidine]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-8-6-18(7-9-19)11-13-10-12(15(20)21)4-5-14(13)23-18/h4-5,10H,6-9,11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTMKPRHZSHKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid (CAS Number: 1708126-13-9) is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer properties and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C18H23NO5C_{18}H_{23}NO_5, with a molecular weight of approximately 333.38 g/mol. The structure features a spiro-benzofuran-piperidine framework, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₃NO₅
Molecular Weight333.38 g/mol
CAS Number1708126-13-9
SMILESCC(C)(C)OC(=O)N1CCC2(Cc3cc(ccc3O2)C(O)=O)

Synthesis

The synthesis of this compound has been achieved through various methods, including multi-step organic reactions involving Ugi reactions and Diels-Alder cyclizations. These methods allow for the efficient formation of the benzofuran and piperidine moieties integral to its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma). The IC50 values indicate significant potency:

  • MCF-7 Cell Line : IC50 = 25.72 ± 3.95 μM
  • U87 Cell Line : IC50 = 45.2 ± 13.0 μM

Flow cytometry analyses revealed that the compound induces apoptosis in a dose-dependent manner, suggesting a mechanism of action that involves programmed cell death .

The proposed mechanism includes the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been suggested that the compound interacts with apoptotic pathways by modulating Bcl-2 family proteins and activating caspases .

Case Studies

  • Study on Tumor Growth Inhibition : In vivo studies using tumor-bearing mice showed that administration of the compound significantly suppressed tumor growth compared to controls. This effect was attributed to its ability to induce apoptosis and inhibit angiogenesis within the tumor microenvironment .
  • Cell Cycle Arrest : Additional studies indicated that treatment with this compound leads to cell cycle arrest at the G1 phase, further contributing to its anticancer efficacy by preventing cancer cells from proliferating .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid exhibit significant interactions with sigma receptors. These receptors are implicated in various neuropsychiatric disorders and have roles in pain modulation. The compound's ability to modify receptor binding affinities is particularly noteworthy, allowing for optimization in drug design.

Potential Applications:

  • Drug Discovery : The compound serves as a lead structure for developing new drugs targeting sigma receptors, which are involved in pain management and neuroprotection.
  • Ligand Development : It is used in synthesizing various ligands that can selectively bind to sigma(1) and sigma(2) receptors, facilitating research into their physiological roles.

Case Studies

Recent studies have focused on the pharmacological implications of compounds derived from 1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid:

  • Sigma Receptor Binding Studies : Research has demonstrated that modifications in substituents on the spirocyclic structure significantly influence binding affinity and selectivity for sigma receptors. This has implications for designing more effective therapeutic agents targeting these receptors.
  • Neuroprotective Effects : Certain derivatives have shown promise in preclinical models for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Group Variations
Compound Name Key Substituents/Modifications Structural Impact Reference
1'-[(tert-Butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid Boc group, carboxylic acid Enhanced stability, hydrogen bonding capacity, moderate lipophilicity
3’-Hydroxy-2’,2’,6’-trimethyl-3H-spiro[1-benzofuran-2,1’-cyclohexane]-5-carboxylic acid Hydroxyl, methyl groups Increased polarity, antimicrobial activity against Gram-positive bacteria
Methyl 3’-acetyloxy-2’,2’,6’-trimethyl-3H-spiro[1-benzofuran-2,1’-cyclohexane]-5-carboxylate Acetyl ester, methyl groups Higher lipophilicity, improved membrane penetration
1'-(4-(2-Fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] Fluoroethoxy-benzyl substituent High σ1 receptor affinity (Ki = 0.79 nM), selectivity for neurological targets

Key Observations :

  • The Boc group in the target compound improves stability but may reduce solubility compared to hydroxylated analogs .
  • Carboxylic acid derivatives (e.g., the target compound) exhibit balanced lipophilicity, whereas esterified analogs (e.g., methyl or acetyl esters) show enhanced membrane permeability .
  • Substituents like fluoroethoxy-benzyl (in σ1 receptor ligands) significantly alter receptor binding profiles compared to the unsubstituted spirocyclic scaffold .

Key Observations :

  • The target compound’s synthesis avoids chromatography, enhancing scalability .
  • Natural product-derived spiro compounds (e.g., from Heliotropium filifolium) require extraction and purification, limiting yields .

Key Observations :

  • The target compound’s carboxylic acid group may favor interactions with polar enzyme active sites, unlike lipophilic esters .
  • Antimicrobial activity in spiro compounds is influenced by substituent lipophilicity and steric effects .
Physicochemical Properties
Compound Class LogP (Estimated) Solubility Stability Reference
Target compound ~2.5 (moderate) Moderate in polar solvents High (Boc protection)
3’-Hydroxy-trimethyl-spiro derivatives ~1.8 (low) High in aqueous Moderate
Methyl 3’-acetyloxy-spiro derivatives ~3.2 (high) Low in aqueous High

Key Observations :

  • The Boc group increases LogP slightly compared to hydroxylated analogs but improves stability .
  • Methyl esters exhibit higher LogP, favoring lipid bilayer penetration .

Preparation Methods

Formation of the Spirocyclic Scaffold

A prominent method involves the use of an acyl anion equivalent to form a benzylic carbon-carbon bond, followed by intramolecular nucleophilic aromatic substitution (SNAr) to close the dihydrofuran ring, yielding the spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold.

  • Starting from 5-bromo-2-fluorobenzaldehyde, conversion to a dithiane intermediate enables acyl anion chemistry.
  • Deprotonation with lithium diisopropylamide (LDA) at low temperatures (-78 °C) forms the dithiane anion.
  • Reaction with N-Boc-4-piperidone introduces the piperidine moiety.
  • Subsequent oxidative and base-promoted steps induce cyclization to form the spirocyclic core.

This route achieves overall yields around 47% over five steps, demonstrating efficiency and scalability.

Introduction of the Boc Protecting Group

The tert-butoxycarbonyl group is introduced typically by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate, potassium carbonate, or sterically hindered amines like N,N-diisopropylethylamine.

  • Reaction conditions are mild, typically 10–30 °C for 1–6 hours.
  • Solvents such as tetrahydrofuran (THF) or THF/water mixtures are common.
  • The reaction proceeds to near completion, with product isolation by filtration or recrystallization.

Functionalization at the 5-Position

The carboxylic acid group at the 5-position is introduced via esterification followed by hydrolysis or direct substitution reactions.

  • For example, methyl esters of hydroxybenzoic acid derivatives are prepared and subsequently hydrolyzed.
  • Reflux in hydrobromic acid and acetic acid mixtures can be employed to form hydrobromide salts and facilitate substitution reactions.

Purification and Isolation

Purification steps include:

  • Extraction with organic solvents such as ethyl acetate.
  • Washing with water to remove inorganic impurities.
  • Concentration under reduced pressure followed by addition of non-polar solvents like heptane to induce crystallization.
  • Filtration and drying under vacuum at moderate temperatures (50–60 °C).

Detailed Reaction Scheme and Conditions

Step Reaction Description Reagents and Conditions Yield / Notes
1 Conversion of 5-bromo-2-fluorobenzaldehyde to dithiane intermediate 1,3-propanedithiol, iodine catalyst, CHCl3 High yield; facilitates acyl anion formation
2 Formation of dithiane anion and addition to N-Boc-4-piperidone LDA at -78 °C, THF solvent 80% yield; low temperature critical to avoid side reactions
3 Cyclization to spirocyclic scaffold Base (tBuOK), THF, 70 °C, 5 min microwave irradiation Efficient ring closure
4 Boc protection of piperidine nitrogen Di-tert-butyl dicarbonate, Na2CO3 or K2CO3, THF or THF/H2O, 10–30 °C, 1–6 h Near quantitative yield; mild conditions
5 Esterification and hydrolysis to introduce carboxylic acid Methyl ester formation, reflux with HBr/AcOH Purification by filtration and drying

Research Findings and Process Optimization

  • The use of dithiane intermediates allows for controlled acyl anion chemistry, avoiding direct metalation of aromatic rings which can lead to side reactions.
  • Microwave-assisted cyclization significantly reduces reaction times and improves yields.
  • Protective group strategies such as Boc are essential for maintaining the integrity of the piperidine nitrogen during multi-step synthesis.
  • The choice of base and solvent in Boc protection influences reaction rate and purity.
  • Hydrobromic acid-mediated transformations provide efficient conversion to desired intermediates with manageable work-up.

Q & A

Basic: What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) protecting group in spiro[benzofuran-piperidine] derivatives?

Methodological Answer:
The Boc group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key steps include:

  • Reagent: Boc anhydride in tetrahydrofuran (THF) or dichloromethane (DCM) with a catalyst like 4-dimethylaminopyridine (DMAP).
  • Conditions: Stirring at 0–25°C for 4–12 hours under nitrogen atmosphere to prevent moisture interference .
  • Deprotection: Use trifluoroacetic acid (TFA) in DCM or HCl in dioxane to remove the Boc group post-synthesis .
    Validation: Monitor reaction progress via TLC or LC-MS. Confirm final structure using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS).

Advanced: How does stereochemistry influence σ1 receptor binding affinity and metabolic stability of this compound?

Methodological Answer:
Enantiomers exhibit differential receptor interactions and metabolic pathways:

  • Chiral Separation: Use preparative HPLC with chiral stationary phases (e.g., Chiralpak® columns) to isolate (R)- and (S)-enantiomers .
  • Binding Assays: Radioligand competition studies (e.g., [3H](+)pentazocine[^3H]-(+)-pentazocine) reveal (S)-enantiomers have 3x higher σ1 affinity than (R)-forms .
  • Metabolic Stability: Incubate enantiomers with liver microsomes; analyze via Orbitrap-LC-MS. (S)-enantiomers show slower degradation due to steric hindrance at metabolic sites (e.g., cytochrome P450 enzymes) .
    Data: (S)-enantiomer IC50_{50} = 12 nM vs. (R)-enantiomer IC50_{50} = 36 nM in receptor assays .

Basic: What spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR (400 MHz, CDCl3_3) identifies spirocyclic protons (δ 1.4–1.6 ppm for Boc methyl groups) and benzofuran aromatic signals (δ 6.8–7.5 ppm). 13^{13}C NMR confirms carbonyl carbons (Boc: ~155 ppm; carboxylic acid: ~170 ppm) .
  • Mass Spectrometry: HRMS (ESI+) validates molecular weight (e.g., [M+H]+^+ = 347.18 for C17_{17}H23_{23}NO4_4) .
  • IR Spectroscopy: Stretching frequencies for C=O (Boc: ~1680 cm1^{-1}; carboxylic acid: ~1720 cm1^{-1}) .

Advanced: How can researchers analyze metabolic stability and identify degradation pathways?

Methodological Answer:

  • In Vitro Assays: Incubate compound with human liver microsomes (HLM) or hepatocytes at 37°C. Quench reactions at intervals (0–120 min) with acetonitrile.
  • Metabolite Identification: Use ultra-high-performance LC (UHPLC) coupled with quadrupole-Orbitrap MS for exact mass determination. Key metabolites often result from oxidative dealkylation or piperidine ring hydroxylation .
  • Data Analysis: Software tools (e.g., Compound Discoverer™) map metabolic pathways and quantify half-life (t1/2_{1/2}).

Basic: What are critical handling and storage considerations for this compound?

Methodological Answer:

  • Storage: Store at –20°C under inert gas (argon) in sealed, light-resistant vials. Avoid moisture to prevent Boc group hydrolysis .
  • Safety: Use PPE (gloves, goggles) due to potential irritancy (refer to SDS Section 4: First Aid Measures) .

Advanced: How can structure-activity relationships (SAR) guide antibacterial optimization?

Methodological Answer:

  • Bioactivity Screening: Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative bacteria via broth microdilution (MIC assays). Example: Methyl ester analogs (e.g., methyl 3’-benzoyloxy derivatives) show MIC = 8 µg/mL against S. aureus vs. inactivity against E. coli .
  • Lipophilicity Optimization: Measure logP values (e.g., via shake-flask method). Increased lipophilicity (logP >2.5) correlates with enhanced Gram-positive activity due to membrane penetration .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., halogens) at benzofuran-5-position to enhance stability and target binding .

Advanced: How to resolve contradictory data in receptor binding or metabolic studies?

Methodological Answer:

  • Triangulation: Cross-validate results using multiple techniques (e.g., SPR for binding kinetics vs. radioligand assays) .
  • Statistical Rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates.
  • Alternative Explanations: Investigate batch variability (e.g., purity via HPLC) or solvent effects (DMSO vs. saline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.